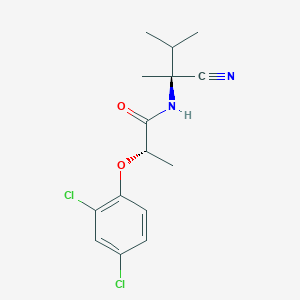
(S,S)-fenoxanil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-fenoxanil is the stereoisomer of N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide obtained by formal condensation of the carboxy group of (S)-2-(2,4-dichlorophenoxy)propanoic acid with the amino group of (S)-2-amino-2,3-dimethylbutanenitrile. It is an enantiomer of a (R,R)-fenoxanil.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Fungicidal Activity
(S,S)-Fenoxanil operates as a melanin biosynthesis inhibitor, targeting the enzyme that converts 3,4-dihydroxyphenylalanine (DOPA) into melanin. This inhibition disrupts the protective structures of fungal pathogens, enhancing their susceptibility to environmental stresses and improving the efficacy of other fungicides when used in combination .
Delivery Mechanisms
Recent studies have demonstrated innovative methods for delivering this compound to plants. One notable approach involves using mesoporous silica nanoparticles (MSNs) as carriers. These nanoparticles facilitate the uptake and distribution of this compound within plant tissues, significantly enhancing its effectiveness. Research indicates that after treatment with Fenoxanil-loaded MSNs, concentrations in rice roots increased from 0.04 mg/kg to 0.11 mg/kg over ten days, indicating effective translocation within plant tissues .
Table 1: Uptake and Distribution of this compound in Rice Plants
| Time (Days) | Concentration in Roots (mg/kg) | Concentration in Water (mg/L) |
|---|---|---|
| 0 | 0.04 | Initial concentration |
| 5 | 0.07 | Decreased |
| 10 | 0.11 | Further decreased |
Environmental Safety
The application of this compound via MSNs poses a low risk of accumulation in rice plants, which is crucial for food safety assessments . The slow and sustained release profile observed with these nanoparticles ensures that effective concentrations are maintained over extended periods without excessive environmental impact.
Health Implications
While primarily used in agriculture, research into the health implications of this compound is limited but growing. Its role as a pesticide necessitates an understanding of its environmental fate and potential effects on human health.
Toxicological Studies
Studies have evaluated the eco-toxicity and human health risks associated with this compound. These assessments are critical for regulatory approvals and safe usage guidelines in agricultural practices .
Analytical Methods
The detection and quantification of this compound in various matrices have been facilitated by advancements in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recent research has developed effective methods for analyzing this compound from biological samples, enhancing our understanding of its behavior in both environmental and biological contexts .
Case Study 1: Efficacy in Rice Cultivation
A study conducted on rice plants treated with Fen@MSNs demonstrated significant improvements in disease resistance against rice blast. The results indicated that not only did the use of this compound improve yield but also reduced the overall pesticide load required due to its enhanced delivery system .
Case Study 2: Environmental Impact Assessment
Research evaluating the environmental impact of this compound highlighted its degradation pathways in aquatic systems. This study concluded that while it is effective as a fungicide, careful management is necessary to mitigate potential risks associated with runoff into water bodies .
Eigenschaften
Molekularformel |
C15H18Cl2N2O2 |
|---|---|
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)/t10-,15+/m0/s1 |
InChI-Schlüssel |
IUOKJNROJISWRO-ZUZCIYMTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@](C)(C#N)C(C)C)OC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















